5-(3-(Diethylamino)propyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium chloride monohydrochloride
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Overview
Description
This compound is a complex organic molecule with a molecular formula of C32H40Cl2N4O4 and a molecular weight of 615.59 g/mol . It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(diethylamino)propyl]-3,8-bis[(ethoxycarbonyl)amino]-6-phenylphenanthridinium chloride monohydrochloride involves multiple steps. The starting materials typically include phenanthridine derivatives and diethylamino compounds. The reaction conditions often require controlled temperatures and the use of solvents such as chloroform or methanol .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-[3-(diethylamino)propyl]-3,8-bis[(ethoxycarbonyl)amino]-6-phenylphenanthridinium chloride monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and in the presence of solvents like chloroform or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenanthridine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the synthesis of other organic molecules .
Biology
In biological research, this compound is used as a fluorescent dye due to its ability to bind to nucleic acids. It is often used in techniques such as fluorescence microscopy and flow cytometry to visualize and quantify biological molecules .
Medicine
Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases involving nucleic acids .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 5-[3-(diethylamino)propyl]-3,8-bis[(ethoxycarbonyl)amino]-6-phenylphenanthridinium chloride monohydrochloride involves its interaction with nucleic acids. The compound binds to the nucleic acids through intercalation, inserting itself between the base pairs of the DNA or RNA. This binding disrupts the normal function of the nucleic acids, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethidium Bromide: Another nucleic acid-binding dye used in molecular biology.
Propidium Iodide: A fluorescent dye that binds to nucleic acids and is used in cell viability assays.
Acridine Orange: A nucleic acid-selective fluorescent dye used in cell cycle studies.
Uniqueness
The uniqueness of 5-[3-(diethylamino)propyl]-3,8-bis[(ethoxycarbonyl)amino]-6-phenylphenanthridinium chloride monohydrochloride lies in its specific structure, which allows it to bind to nucleic acids with high affinity and specificity. This makes it particularly useful in applications where precise interaction with nucleic acids is required .
Properties
CAS No. |
85711-92-8 |
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Molecular Formula |
C32H40Cl2N4O4 |
Molecular Weight |
615.6 g/mol |
IUPAC Name |
ethyl N-[5-[3-(diethylamino)propyl]-3-(ethoxycarbonylamino)-6-phenylphenanthridin-5-ium-8-yl]carbamate;chloride;hydrochloride |
InChI |
InChI=1S/C32H38N4O4.2ClH/c1-5-35(6-2)19-12-20-36-29-22-25(34-32(38)40-8-4)16-18-27(29)26-17-15-24(33-31(37)39-7-3)21-28(26)30(36)23-13-10-9-11-14-23;;/h9-11,13-18,21-22H,5-8,12,19-20H2,1-4H3,(H,33,37);2*1H |
InChI Key |
FPNGGKRHUJSQOA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)OCC)NC(=O)OCC.Cl.[Cl-] |
Origin of Product |
United States |
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